molecular formula C7H12N2O2 B582871 Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate CAS No. 151267-26-4

Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate

Cat. No.: B582871
CAS No.: 151267-26-4
M. Wt: 156.185
InChI Key: KVILWPRZUNHTLQ-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with glyoxal in the presence of a suitable catalyst to form the imidazole ring. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce dihydroimidazole compounds.

Scientific Research Applications

Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-dimethyl-4,5-dihydro-1H-imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group makes it more lipophilic compared to similar compounds, potentially enhancing its ability to penetrate biological membranes.

Properties

CAS No.

151267-26-4

Molecular Formula

C7H12N2O2

Molecular Weight

156.185

IUPAC Name

methyl 2,5-dimethyl-4,5-dihydro-1H-imidazole-4-carboxylate

InChI

InChI=1S/C7H12N2O2/c1-4-6(7(10)11-3)9-5(2)8-4/h4,6H,1-3H3,(H,8,9)

InChI Key

KVILWPRZUNHTLQ-UHFFFAOYSA-N

SMILES

CC1C(N=C(N1)C)C(=O)OC

Synonyms

1H-Imidazole-4-carboxylicacid,4,5-dihydro-2,5-dimethyl-,methylester(9CI)

Origin of Product

United States

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